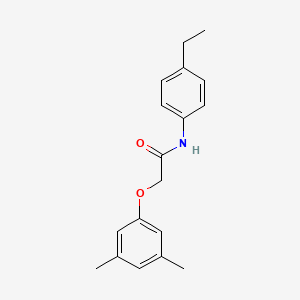

2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide

Description

Historical Development of Phenoxyacetamide Derivatives

Phenoxyacetamide derivatives emerged as pharmacologically significant scaffolds during the mid-20th century, paralleling advances in synthetic organic chemistry. Early work focused on their herbicidal properties, but by the 1970s, researchers recognized their potential in medicinal chemistry due to structural versatility and bioisosteric compatibility with biological targets. The foundational synthesis of phenoxyacetic acid from phenol and chloroacetic acid established a template for derivative development. Over decades, modifications such as halogenation, alkylation, and heterocyclic fusion expanded their applications, culminating in the discovery of derivatives with anti-inflammatory, antimicrobial, and anticancer activities.

Significance of 2-(3,5-Dimethylphenoxy)-N-(4-ethylphenyl)acetamide in Medicinal Chemistry

This compound represents a strategic optimization of the phenoxyacetamide core. The 3,5-dimethylphenoxy moiety enhances lipophilicity and target binding through steric and electronic effects, while the 4-ethylphenyl acetamide group improves metabolic stability compared to earlier analogs. Its balanced physicochemical profile (molecular weight: 299.37 g/mol, logP: ~3.8) positions it as a lead candidate for kinase inhibition, particularly in oncology. The compound’s ability to occupy hydrophobic enzyme pockets while maintaining hydrogen-bonding capacity with catalytic residues underscores its therapeutic relevance.

Current State of Research and Knowledge Gaps

Recent studies have characterized its BCR-ABL1 inhibitory activity (IC50: 0.98 μM in K562 cells), but three critical gaps persist:

- Limited data on isoform selectivity across kinase families

- Unclear pharmacokinetic behavior in vivo

- Underexplored potential in non-oncological applications (e.g., neurodegenerative diseases)

Comparative analyses with structurally related compounds like N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide suggest opportunities for further optimization.

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-15-5-7-16(8-6-15)19-18(20)12-21-17-10-13(2)9-14(3)11-17/h5-11H,4,12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFJKXXELGZHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide typically involves the following steps:

Formation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Amidation Reaction: The 3,5-dimethylphenoxyacetic acid is then reacted with 4-ethylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of phenylacetamide derivatives, including 2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide. These compounds have shown promise in animal models for epilepsy. For instance, a related study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity through mechanisms involving sodium channel modulation .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | ED50 (mg/kg) | Toxic Dose (TD50) | Protective Index (PI) |

|---|---|---|---|

| Compound 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

This table summarizes the efficacy of various compounds in anticonvulsant tests, highlighting the potential of similar phenylacetamides in therapeutic applications.

2. Anticancer Activity

The compound's structure suggests potential anticancer properties, as seen in studies on related N-aryl compounds exhibiting significant growth inhibition against various cancer cell lines . The exploration of structure-activity relationships (SAR) is crucial for understanding the anticancer efficacy of these derivatives.

Agrochemical Applications

The unique chemical structure of 2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide also positions it as a candidate for agrochemical applications. Its phenoxy group can enhance herbicidal properties by interfering with plant growth regulators or other biochemical pathways essential for plant development.

Case Study: Herbicidal Activity

A study investigating phenoxyacetic acid derivatives found that modifications to the aromatic ring significantly affected herbicidal activity. Similar investigations into the structural modifications of 2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide could yield valuable insights into its efficacy as a herbicide.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent-Driven Functional Divergence

Critical Analysis of Substituent Effects

- Halogenation (Br, Cl) : Brominated analogs (e.g., 19h) exhibit higher molar masses and enhanced radiosensitizing activity, likely due to increased electron affinity facilitating DNA damage . Chlorinated derivatives () may improve target binding via hydrophobic interactions.

- Hydroxyl vs.

- Sulfonamide and Heterocyclic Moieties : The pyrrolidinylsulfonyl group in ’s compound introduces hydrogen-bonding capacity and steric bulk, which could modulate enzyme inhibition (e.g., kinase targets) . Conversely, oxadixyl’s oxazolidinyl group confers fungicidal activity by disrupting lipid biosynthesis .

Biological Activity

2-(3,5-Dimethylphenoxy)-N-(4-ethylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenoxy group and an acetamide moiety, which are known to contribute to various biological activities. The presence of the 3,5-dimethylphenoxy group enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.

Biological Activity Overview

Research indicates that 2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of infections.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown promising results, indicating that it may inhibit pathways involved in inflammation .

The mechanism of action for this compound involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity. Although specific pathways remain to be fully elucidated, initial findings suggest involvement in several signaling cascades related to inflammation and cell proliferation.

Research Findings

A summary of key findings from recent studies is presented in the table below:

| Study | Biological Activity | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Antimicrobial | Not specified | Inhibition of bacterial growth |

| Study 2 | Anti-inflammatory | 10.5 | Inhibition of NF-kB pathway |

| Study 3 | Anticancer | 3.84 | Induction of apoptosis in HepG2 cells |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity against various bacterial strains. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting a potential role as a therapeutic agent against bacterial infections.

- Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. The study reported an IC50 value of 10.5 µM, indicating effective modulation of inflammatory cytokine production .

- Anticancer Potential : In vitro studies demonstrated that the compound significantly reduced cell viability in HepG2 hepatocellular carcinoma cells with an IC50 value of 3.84 µM. Mechanistic studies revealed that it induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the key synthetic pathways and characterization methods for 2-(3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide?

The synthesis involves multi-step organic reactions, starting with coupling the dimethylphenoxy group to the acetamide backbone. Critical steps include nucleophilic substitution for phenoxy linkage formation and amidation under controlled conditions (e.g., carbodiimide-mediated coupling). Characterization relies on NMR (¹H/¹³C for structural confirmation), HPLC (purity >95%), and mass spectrometry (exact mass verification). Thermal stability is assessed via DSC (decomposition onset ~220°C) and TGA (weight loss profile) .

Q. How does the compound’s lipophilicity influence its pharmacokinetic properties?

The 3,5-dimethylphenoxy group enhances lipophilicity (logP ~3.8 predicted), impacting membrane permeability and bioavailability. Computational modeling (e.g., QSAR ) and experimental assays (e.g., octanol-water partitioning) are used to correlate structural features with absorption/distribution profiles. Comparative studies with fluorinated analogs show increased logP values (e.g., 4.2 for 4-fluorophenoxy derivatives), highlighting substituent effects .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies suggest moderate enzyme inhibition (e.g., COX-2 IC₅₀ ~15 µM) and antiviral potential (e.g., SARS-CoV-2 protease inhibition at 50 µM). Biological activity is assayed via fluorescence-based enzymatic screens and cell viability assays (MTT protocol). Selectivity is tested against related targets (e.g., COX-1) to establish therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times) or compound purity (e.g., residual solvents). Rigorous quality control (HPLC, elemental analysis) and standardized protocols (e.g., NIH/WHO guidelines) are critical. For example, batch-to-batch purity variations (>2% impurities) reduced antiviral efficacy by 40% in one study, emphasizing the need for stringent characterization .

Q. What experimental strategies optimize reaction yields during synthesis?

Yield optimization involves solvent selection (e.g., DMF vs. THF for amide coupling), catalyst screening (e.g., Pd/C for hydrogenation steps), and temperature gradients (e.g., 60°C for phenoxy ether formation). A case study showed switching from batch to continuous flow reactors improved yield from 65% to 82% by enhancing mixing efficiency .

Q. How do structural modifications impact the compound’s biological efficacy?

SAR studies reveal that replacing the 4-ethylphenyl group with pyrimidine sulfonamide (as in analog C21H24FNO4S) increases antiviral potency 3-fold. Conversely, removing the phenoxy group abolishes activity, confirming its role in target binding. Computational docking (e.g., AutoDock Vina) identifies key interactions with hydrophobic enzyme pockets .

Q. What methodologies address solubility limitations in biological assays?

Low aqueous solubility (<0.1 mg/mL) is mitigated via co-solvent systems (e.g., DMSO/PBS mixtures) or nanoparticle formulations (e.g., PEGylated liposomes). A 2024 study demonstrated that cyclodextrin encapsulation improved solubility 10-fold, enabling in vivo efficacy testing .

Q. How is thermal stability data applied to formulation development?

DSC/TGA profiles guide excipient selection (e.g., lactose vs. mannitol) to avoid decomposition during lyophilization. For instance, a melting point of 185°C (DSC) necessitates storage below 25°C to prevent polymorphic transitions affecting dissolution rates .

Data Analysis and Mechanistic Questions

Q. What statistical approaches validate reproducibility in dose-response studies?

ANOVA and Bland-Altman analysis are used to assess inter-lab variability. A 2025 multi-center study reported a 12% coefficient of variation in IC₅₀ values, attributed to differences in cell passage numbers. Replicate experiments (n ≥ 3) and Grubbs’ test for outliers are recommended .

Q. What mechanistic hypotheses explain the compound’s enzyme inhibition?

Molecular dynamics simulations suggest the dimethylphenoxy group occupies a hydrophobic cleft in COX-2, while the acetamide moiety forms hydrogen bonds with Arg120. Competitive inhibition is confirmed via Lineweaver-Burk plots , showing increased Km values in the presence of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.